Cas no 2640969-52-2 (6-(Difluoromethyl)-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

6-(Difluoromethyl)-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one is a heterocyclic compound featuring a dihydropyrimidinone core substituted with a difluoromethyl group and a piperazine-linked 5-methylpyrimidine moiety. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, due to the presence of fluorine atoms enhancing metabolic stability and bioavailability. The compound’s piperazine and pyrimidine functionalities suggest utility as an intermediate in the synthesis of bioactive molecules, possibly targeting kinase inhibition or CNS modulation. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. High purity and synthetic reproducibility are critical for research applications in drug discovery and development.
6-(Difluoromethyl)-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one structure
2640969-52-2 structure
Product name:6-(Difluoromethyl)-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
CAS No:2640969-52-2
MF:C14H20F2N6O
MW:326.345008850098
CID:5317456
PubChem ID:168003703

6-(Difluoromethyl)-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 6-(difluoromethyl)-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
    • 2640969-52-2
    • 6-(Difluoromethyl)-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
    • Inchi: 1S/C14H20F2N6O/c1-9-7-17-13(18-8-9)21-2-4-22(5-3-21)14-19-10(12(15)16)6-11(23)20-14/h7-8,10,12,14,19H,2-6H2,1H3,(H,20,23)
    • InChI Key: MBCSNIBOZWWEPV-UHFFFAOYSA-N
    • SMILES: FC(C1CC(NC(N1)N1CCN(C2N=CC(C)=CN=2)CC1)=O)F

Computed Properties

  • Exact Mass: 326.16666561g/mol
  • Monoisotopic Mass: 326.16666561g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 410
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.4Ų
  • XLogP3: 0.6

6-(Difluoromethyl)-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6796-6842-10mg
6-(difluoromethyl)-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
2640969-52-2
10mg
$118.5 2023-09-07
Life Chemicals
F6796-6842-2mg
6-(difluoromethyl)-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
2640969-52-2
2mg
$88.5 2023-09-07
Life Chemicals
F6796-6842-4mg
6-(difluoromethyl)-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
2640969-52-2
4mg
$99.0 2023-09-07
Life Chemicals
F6796-6842-40mg
6-(difluoromethyl)-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
2640969-52-2
40mg
$210.0 2023-09-07
Life Chemicals
F6796-6842-5μmol
6-(difluoromethyl)-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
2640969-52-2
5μmol
$94.5 2023-09-07
Life Chemicals
F6796-6842-30mg
6-(difluoromethyl)-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
2640969-52-2
30mg
$178.5 2023-09-07
Life Chemicals
F6796-6842-20μmol
6-(difluoromethyl)-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
2640969-52-2
20μmol
$118.5 2023-09-07
Life Chemicals
F6796-6842-10μmol
6-(difluoromethyl)-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
2640969-52-2
10μmol
$103.5 2023-09-07
Life Chemicals
F6796-6842-2μmol
6-(difluoromethyl)-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
2640969-52-2
2μmol
$85.5 2023-09-07
Life Chemicals
F6796-6842-3mg
6-(difluoromethyl)-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
2640969-52-2
3mg
$94.5 2023-09-07

Additional information on 6-(Difluoromethyl)-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one

Introduction to 6-(Difluoromethyl)-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one (CAS No. 2640969-52-2)

6-(Difluoromethyl)-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one (CAS No. 2640969-52-2) is a highly sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrimidine derivative class, a family of molecules known for their broad spectrum of biological activities. The structural framework of this compound incorporates several key functional groups, including a difluoromethyl moiety, a piperazine ring, and a 5-methylpyrimidin-2-yl substituent, which collectively contribute to its unique pharmacological properties.

The difluoromethyl group is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity in drug candidates. This feature has been extensively studied in the development of small-molecule inhibitors targeting various enzymatic and receptor-based mechanisms. In recent years, the incorporation of fluorine atoms into drug molecules has become a cornerstone in medicinal chemistry, with compounds like this one demonstrating improved pharmacokinetic profiles. The presence of the difluoromethyl group in 6-(Difluoromethyl)-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one suggests potential applications in the treatment of inflammatory diseases, cancer, and infectious disorders.

The piperazine moiety is another critical component of this compound, contributing to its ability to interact with biological targets such as kinases and G-protein coupled receptors (GPCRs). Piperazine derivatives are well-documented for their role in central nervous system (CNS) therapies, cardiovascular drugs, and antipsychotics. The specific arrangement of the piperazine ring in 6-(Difluoromethyl)-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one enhances its binding affinity to certain therapeutic targets, making it a promising candidate for further exploration.

The 5-methylpyrimidin-2-yl substituent adds another layer of complexity to the compound's structure, influencing its electronic properties and interactions with biological systems. Pyrimidine derivatives are widely recognized for their role in nucleic acid metabolism and have been successfully utilized in antiviral and anticancer therapies. The combination of these structural elements in 6-(Difluoromethyl)-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one positions it as a versatile scaffold for drug discovery.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to rapidly evaluate the potential of such compounds. The virtual screening of databases has identified several hits with similar structural motifs, suggesting that 6-(Difluoromethyl)-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one could be part of a larger family of bioactive molecules. This has spurred interest in synthesizing analogs to optimize its pharmacological profile.

In vitro studies have begun to unravel the mechanism of action for this compound. Initial assays suggest that it may inhibit certain kinases by competing with ATP binding sites or modulating receptor activity. The precise interaction between the difluoromethyl, piperazine, and 5-methylpyrimidin-2-yl groups with target proteins remains an area of active investigation. Crystallographic studies could provide insights into these interactions at an atomic level.

The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves key transformations such as nucleophilic substitution, cyclization reactions, and functional group modifications. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with higher yields and purity. Green chemistry principles are also being applied to minimize waste and improve sustainability in the synthesis process.

Preclinical studies are crucial for evaluating the safety and efficacy of new drug candidates before they proceed to human trials. Animal models have been used to assess the pharmacokinetic behavior and potential side effects of 6-(Difluoromethyl)-2-[4-(5-methylpyrimidin-2-yli)piperazinanlidine]-3H-pyrimido[1',5':1''']benzodiazepine derivatives analogs (which share structural similarities). These studies will provide valuable data on dosing regimens and potential therapeutic windows.

The regulatory landscape for novel pharmaceuticals is stringent but well-established. Regulatory agencies require comprehensive data on safety, efficacy, and quality before approving new drugs for clinical use. Companies developing compounds like this one must navigate these requirements carefully to ensure successful market entry. Collaborations between academic institutions and pharmaceutical companies are common to streamline this process.

The future prospects for 6-(Difluoromethyl)-2-[4-(5-methylpyrimidin-inol-piperazinil]-3H-pyrrolido[1',5':1'']benzodiazepine derivatives analogs are promising given the growing demand for targeted therapies. Personalized medicine approaches may leverage this compound as part of combination therapies tailored to individual patient profiles. Additionally, advancements in biotechnology could enable more efficient production methods at scale.

In conclusion,6-(Difluoromethyl)-2-[4-(5-methylpyridine)]substituted piperazine]dihydro pyridone derivatives analogs (CAS No 2640969 52 22 represent an exciting development in pharmaceutical chemistry with significant therapeutic potential These compounds exemplify how structural innovation can lead to novel bioactive molecules capable addressing unmet medical needs Further research will be essential unlocking their full clinical applications

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